2,3-Dimethoxy-5-sulfamoylbenzoic Acid
Overview
Description
2,3-Dimethoxy-5-sulfamoylbenzoic acid is an organic compound with the chemical formula C9H11NO6S. It is known for its white or white-yellow crystalline appearance and is stable at room temperature. This compound has various applications in the fields of chemistry, biology, medicine, and industry .
Mechanism of Action
Target of Action
2,3-Dimethoxy-5-sulfamoylbenzoic Acid (DMASAA) is an organic compound that is commonly used as a pharmaceutical intermediate . The sulfamoyl group in DMASAA is active and can react with other compounds to synthesize biologically active drug molecules .
Mode of Action
It is known that the sulfamoyl group in dmasaa can interact with other compounds, leading to the synthesis of biologically active drug molecules .
Biochemical Pathways
It is known that dmasaa can be used to synthesize biologically active drug molecules, suggesting that it may affect various biochemical pathways depending on the specific drug molecule it is used to synthesize .
Pharmacokinetics
It is known that dmasaa is a solid substance that is stable at room temperature and has good thermal stability and solubility . These properties may influence its bioavailability.
Action Environment
The action, efficacy, and stability of DMASAA can be influenced by various environmental factors. For instance, DMASAA is stable at room temperature and has good thermal stability, suggesting that it can maintain its structure and function in a wide range of temperatures . Long-term exposure to skin and inhalation of its dust should be avoided .
Preparation Methods
2,3-Dimethoxy-5-sulfamoylbenzoic acid can be synthesized through the reaction of 3-methoxybenzoic acid with benzenesulfonyl chloride. The reaction conditions can be optimized based on the scale and requirements of the experiment . Industrial production methods typically involve similar synthetic routes but are scaled up to meet commercial demands.
Chemical Reactions Analysis
2,3-Dimethoxy-5-sulfamoylbenzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: It can be reduced using common reducing agents.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts.
Scientific Research Applications
2,3-Dimethoxy-5-sulfamoylbenzoic acid has several scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis and as an intermediate in the production of other compounds.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
2,3-Dimethoxy-5-sulfamoylbenzoic acid can be compared with other similar compounds, such as:
- 4-Chloro-3-sulfamoylbenzoic acid
- 2-Chloro-4-fluoro-5-sulfamoylbenzoic acid
- N-Benzyl-4-chloro-5-sulfamoylanthranilic acid These compounds share similar structural features but differ in their specific functional groups, which can influence their chemical properties and applications. The unique combination of methoxy and sulfamoyl groups in this compound contributes to its distinct chemical behavior and potential applications .
Properties
IUPAC Name |
2,3-dimethoxy-5-sulfamoylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO6S/c1-15-7-4-5(17(10,13)14)3-6(9(11)12)8(7)16-2/h3-4H,1-2H3,(H,11,12)(H2,10,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEVQOPOKMKTXMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)C(=O)O)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8057801 | |
Record name | 2,3-Dimethoxy-5-sulphamoylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8057801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66644-80-2 | |
Record name | 5-(Aminosulfonyl)-2,3-dimethoxybenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66644-80-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Dimethoxy-5-sulphamoylbenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066644802 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3-Dimethoxy-5-sulphamoylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8057801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-dimethoxy-5-sulphamoylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.375 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of targeting the M1 subunit of human ribonucleotide reductase (hRRM1) in cancer treatment?
A: Ribonucleotide reductase (RR) is a crucial enzyme involved in DNA synthesis. It catalyzes the conversion of ribonucleotides to deoxyribonucleotides, which are essential building blocks for DNA. [] The M1 subunit of human RR (hRRM1) is often overexpressed in cancer cells, leading to increased DNA synthesis and rapid tumor growth. Therefore, inhibiting hRRM1 presents a promising strategy for anticancer drug development. By targeting hRRM1, compounds like 2,3-Dimethoxy-5-sulfamoylbenzoic acid and its derivatives aim to disrupt DNA replication in cancer cells, ultimately inhibiting their proliferation and survival.
Q2: The research paper mentions "in silico evaluation" of novel uridyl sulfamoylbenzoate derivatives. What does "in silico" mean in this context and what does it tell us about the research?
A: "In silico" refers to scientific experiments or analyses conducted using computer modeling and simulations. [] In this study, "in silico evaluation" suggests that the researchers used computational methods to predict and assess the interactions between the synthesized uridyl sulfamoylbenzoate derivatives, including this compound, and the hRRM1 target. This likely involved techniques like molecular docking and virtual screening to evaluate how well the compounds bind to the active site of the enzyme. These computational studies help researchers prioritize promising candidates for further experimental validation in the lab.
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